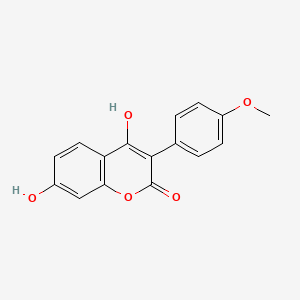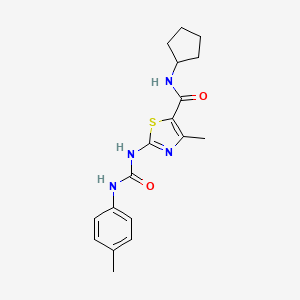![molecular formula C9H15NO2 B2366081 1-[3-(Methoxymethyl)pyrrolidin-1-yl]prop-2-en-1-one CAS No. 1343425-54-6](/img/structure/B2366081.png)
1-[3-(Methoxymethyl)pyrrolidin-1-yl]prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-[3-(Methoxymethyl)pyrrolidin-1-yl]prop-2-en-1-one” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of various diseases .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, possibly from cyclic or acyclic precursors . The methoxymethyl and prop-2-en-1-one groups could then be added through various functionalization reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidine ring, along with the methoxymethyl and prop-2-en-1-one functional groups. The exact structure would depend on the specific arrangement and stereochemistry of these groups .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present. The pyrrolidine ring could undergo various reactions, including ring-opening or substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar methoxymethyl group could increase its solubility in polar solvents .Scientific Research Applications
Catalytic Applications
Palladium(II) complexes of (pyridyl)imine ligands, including those derived from methoxy-substituted pyrrolidin-1-yl propenones, have been demonstrated as effective catalysts for the methoxycarbonylation of olefins. This process is significant for producing esters from olefins, which are valuable chemicals in the pharmaceutical and agrochemical industries (Zulu et al., 2020).
Synthesis of Bioactive Molecules
Research has shown the potential of pyrrolidin-2-one derivatives in synthesizing bioactive molecules. For instance, novel 1-substituted pyrrolidin-2-one and pyrrolidine derivatives with adrenolytic activity have been synthesized and demonstrated to have antiarrhythmic and antihypertensive effects (Malawska et al., 2002).
Electroanalytic and Spectroscopic Properties
N-substituted poly(bis-pyrrole) films based on similar structures have been synthesized and characterized for their electrochromic and ion receptor properties. These findings highlight their potential application in metal recovery and ion sensing technologies (Mert et al., 2013).
Synthesis of Intermediates for Bioactive Compounds
The compound "(3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol," an intermediate useful for synthesizing various bioactive molecules, was efficiently synthesized through a 1,3-dipolar cycloaddition reaction, highlighting the utility of pyrrolidinone derivatives in medicinal chemistry (Kotian et al., 2005).
Ring Contraction Reactions
The conversion of 3-methoxypiperidines into 2-(bromomethyl)pyrrolidines via reaction with boron(III) bromide showcases the chemical versatility of methoxy-substituted pyrrolidine compounds, providing a pathway for synthesizing pyrrolidines from piperidines (Tehrani et al., 2000).
Mechanism of Action
Target of Action
The compound “1-[3-(Methoxymethyl)pyrrolidin-1-yl]prop-2-en-1-one” is a complex organic molecule. It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in cellular processes . For instance, indole derivatives can inhibit the activity of certain enzymes or modulate the function of receptors, leading to changes in cellular signaling pathways .
Biochemical Pathways
For example, indole derivatives can affect pathways related to inflammation, cancer, viral infections, and more .
Result of Action
Similar compounds have been shown to have a variety of effects at the molecular and cellular level, such as inhibiting enzyme activity, modulating receptor function, and altering gene expression .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
The compound 1-[3-(Methoxymethyl)pyrrolidin-1-yl]prop-2-en-1-one is known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the structural and chemical properties of the compound
Cellular Effects
It is hypothesized that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Transport and Distribution
It is hypothesized that it may interact with transporters or binding proteins, influencing its localization or accumulation
Subcellular Localization
It is possible that targeting signals or post-translational modifications may direct it to specific compartments or organelles
properties
IUPAC Name |
1-[3-(methoxymethyl)pyrrolidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-3-9(11)10-5-4-8(6-10)7-12-2/h3,8H,1,4-7H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTKCZPYBCXILBK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCN(C1)C(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopentyl-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2365999.png)
![6-Bromo-2,8-dimethylimidazo[1,2-b]pyridazine](/img/structure/B2366001.png)
![(2-Chlorophenyl)-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2366003.png)
![1-[4-Methyl-4-(methylsulfonylmethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2366004.png)
![N-(3,4-dimethoxyphenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2366005.png)

![[3-Chloro-5-(2-methoxyethoxy)phenyl]boronic acid](/img/structure/B2366010.png)
![N-(3-(1H-pyrrol-1-yl)propyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2366012.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2,2-dimethylpropanamide](/img/structure/B2366013.png)


![3-benzyl-6-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2366017.png)

